N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
Description
This compound features a 1,2,4-triazole core substituted with two dimethylamino groups at positions 3 and 5, and a 2-fluorophenyl group at position 1.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-8-6-5-7-9(10)13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIYLYUJQVFXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine typically involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired triazole derivative. The reaction conditions usually involve heating the reaction mixture at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that triazole derivatives have exhibited antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new antimicrobial agents. A study demonstrated that similar triazole compounds displayed significant inhibitory effects against bacterial strains, suggesting potential applications in treating infections .
2. Anticancer Properties
Triazole derivatives are also being explored for their anticancer activities. A comparative analysis of various triazole compounds showed that those with specific substituents, such as fluorine atoms, enhanced their efficacy against cancer cell lines. The presence of the dimethylamino group in this compound may contribute to its ability to penetrate cellular membranes and exert cytotoxic effects on tumor cells .
3. Antimalarial Research
There is ongoing research into the synthesis of triazole derivatives as potential antimalarial agents. A study focused on designing compounds similar to N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine has shown promising results in inhibiting the growth of malaria parasites in vitro. The docking studies suggested that modifications to the triazole ring could lead to improved antimalarial activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, highlighting their potential as effective alternatives .
Case Study 2: Anticancer Activity
In a controlled experiment involving several triazole derivatives, one compound showed a significant reduction in cell viability in breast cancer cell lines compared to untreated controls. The study concluded that the structural features of the triazole ring are crucial for enhancing anticancer activity, providing a pathway for further research into this compound's potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Aryl Substituents at Position 1
- 2-Fluorophenyl (Target Compound): The fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs.
- 4-Chlorophenyl (Compound 11i, ) : Chlorine increases molecular weight (e.g., 11i: C, 56.36%; N, 18.35%) and may enhance VEGFR-2 inhibition in anticancer studies .
Functional Group Variations
- Hydrazinecarbonyl (Compounds 9a–b, ) : These groups enable hydrogen bonding, critical for VEGFR-2 targeting. Compound 9a (4-fluorophenyl) showed higher synthetic yields (up to 72.7%) compared to 9b (4-chlorophenyl) .
- Sulfonyl Derivatives (): 4-Fluorophenylsulfonyl (CAS 478032-15-4): Higher molecular weight (vs. target compound) due to sulfonyl groups, likely reducing solubility but improving pesticidal activity .
Physical and Chemical Properties
Key Observations :
- High melting points (>300°C) in indolinone-triazole hybrids (11i–l) suggest strong intermolecular forces, likely due to hydrogen bonding and aromatic stacking .
- Sulfonyl-containing analogs (e.g., ) exhibit higher molecular weights but lack reported bioactivity data, limiting direct comparisons .
Anticancer Activity
- VEGFR-2 Inhibition () : Compounds 11i–l demonstrated potent activity against VEGFR-2, with 11k (methoxyindole) showing balanced C/N content (C: 58.95%, N: 18.50%) correlating with efficacy . The target compound’s fluorine substituent may similarly modulate kinase inhibition.
- Pyrazole Derivatives (): RA1 (pyrazol-5-one) highlights the role of dimethylamino groups in antitumor activity, though triazole cores generally exhibit broader target specificity .
Plant Growth Regulation ()
- Tetrazolyl-arylureas (e.g., 2h, 2j) with methoxy/bromo substituents showed cytokinin-like activity, indicating that electron-donating groups enhance plant hormone mimicry .
Biological Activity
N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antiviral research. This article explores the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C15H18F N7O
- Molecular Weight : 331.35 g/mol
- CAS Number : 960243-81-6
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. It has been noted for its interaction with the serotonin transporter (SERT), influencing serotonin levels in the brain, which is crucial for mood regulation and other central nervous system functions .
Antifungal Activity
Research indicates that compounds similar to this compound show significant antifungal properties. For instance, derivatives containing the triazole ring have been reported to inhibit various fungal strains, including Candida spp. and Aspergillus spp. .
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| Triazole Derivative A | 62.5 | C. albicans |
| Triazole Derivative B | 125 | A. niger |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In particular, it has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. One study reported an effective concentration (EC50) of 0.24 nM with low cytotoxicity (CC50 = 4.8 µM), indicating a favorable therapeutic index .
Study on SERT Modulation
In a study examining the binding affinity of various compounds to SERT, this compound demonstrated significant allosteric modulation capabilities. The compound was able to decrease the dissociation of radiolabeled ligands from SERT significantly, suggesting a potential role in treating mood disorders through serotonergic pathways .
Antifungal Efficacy Evaluation
A series of triazole derivatives were tested against clinical isolates of Candida species. The results indicated that modifications in the side chains significantly affected antifungal potency. The compound was among those that showed enhanced activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
